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Cat. No.: B1158253

Get Quote

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding

cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a crucial

role in cellular detoxification by expelling a wide array of xenobiotics. In oncology, the

overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR),

leading to the failure of chemotherapy by actively pumping anticancer drugs out of the cell,

thereby reducing their intracellular concentration and therapeutic effect.

Zosuquidar (LY335979) is a potent, third-generation, non-competitive P-gp inhibitor that has

been extensively studied for its ability to reverse MDR. It enhances the efficacy of various

chemotherapeutic agents by blocking the P-gp efflux pump. The development of zosuquidar

analogs aims to improve upon its pharmacological profile, including potency, selectivity, and

reduced off-target effects. Understanding the structure-activity relationship of these analogs is

paramount for the rational design of next-generation MDR modulators.

The Core Pharmacophore of Zosuquidar
The chemical structure of zosuquidar is characterized by three key moieties, which form the

basis for analog design and SAR studies:
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A lipophilic dibenzosuberyl group: This bulky, hydrophobic group is critical for anchoring the

molecule within the transmembrane domains of P-gp.

A heteroaromatic core (quinoline): This region contributes to the electronic and

conformational properties of the molecule.

A tertiary amine linker: This flexible chain connects the dibenzosuberyl and quinoline

moieties, and its nature influences the overall conformation and interaction with the P-gp

binding pocket.

The general structure of zosuquidar and its analogs is depicted in the diagram below.

Caption: Core pharmacophoric elements of zosuquidar analogs.

Structure-Activity Relationship (SAR) Analysis of
Zosuquidar Analogs
The exploration of zosuquidar's SAR has been a subject of medicinal chemistry research, with

various modifications made to its core structure to probe the requirements for potent P-gp

inhibition.

Modifications of the Dibenzosuberyl Moiety
The dibenzosuberyl group is a key feature for high-affinity binding. Its primary role is to interact

with the hydrophobic regions of the P-gp transmembrane domains.

Stereochemistry: Zosuquidar is the (R)-enantiomer. Studies have shown that the (R)-

configuration is essential for high potency, with the (S)-enantiomer being significantly less

active. This indicates a specific stereochemical requirement within the P-gp binding site.

Substitution on the Rings: The introduction of substituents on the aromatic rings of the

dibenzosuberyl moiety generally leads to a decrease in activity. This suggests that the

unsubstituted, lipophilic nature of this group is optimal for P-gp inhibition.

Modifications of the Quinoline Core
The quinoline ring system also plays a crucial role in the activity of zosuquidar.
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Positional Isomers: The position of the nitrogen atom in the heteroaromatic core is important.

Analogs with an isoquinoline core have been synthesized and evaluated, showing that the

quinoline scaffold is generally preferred for potent activity.

Substitution on the Quinoline Ring: Substitutions at various positions on the quinoline ring

have been explored. Small, electron-donating groups at the 7-position can be tolerated, but

larger groups tend to decrease activity.

Modifications of the Linker
The linker connecting the dibenzosuberyl and quinoline moieties provides conformational

flexibility, allowing the two ends of the molecule to adopt an optimal orientation for binding to P-

gp.

Linker Length and Composition: The length and chemical nature of the linker are critical.

Shortening or lengthening the linker can lead to a significant loss of activity. The presence of

the tertiary amine is also important for maintaining the overall physicochemical properties of

the molecule.

Quantitative SAR Data
The following table summarizes the P-gp inhibitory activity of selected zosuquidar analogs,

highlighting key SAR findings.

Compound Modification
P-gp Inhibitory

Activity (IC50, nM)
Reference

Zosuquidar ((R)-

enantiomer)
Parent compound 61

(S)-enantiomer
Inversion of

stereocenter
>1000

Des-methoxy analog

Removal of the

methoxy group from

the quinoline ring

75

N-oxide analog
Oxidation of the

quinoline nitrogen

Significantly reduced

activity
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Experimental Protocols for Evaluating P-gp
Inhibition
The evaluation of zosuquidar analogs requires robust and validated in vitro assays. Below are

detailed protocols for key experiments.

P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated in the presence of

its substrates. P-gp inhibitors can either stimulate or inhibit this activity.

Protocol:

Prepare P-gp membranes: Use commercially available P-gp membranes or prepare them

from P-gp-overexpressing cells.

Reaction setup: In a 96-well plate, combine P-gp membranes, the test compound

(zosuquidar analog) at various concentrations, and a P-gp substrate (e.g., verapamil) in an

assay buffer.

Initiate reaction: Add ATP to start the reaction and incubate at 37°C.

Measure phosphate release: Stop the reaction and measure the amount of inorganic

phosphate released using a colorimetric method (e.g., malachite green).

Data analysis: Plot the rate of phosphate release against the compound concentration to

determine the effect on P-gp ATPase activity.

Calcein-AM Efflux Assay
This is a widely used fluorescence-based assay to measure the inhibitory effect of compounds

on P-gp-mediated efflux. Calcein-AM is a non-fluorescent P-gp substrate that is converted to

fluorescent calcein by intracellular esterases. In P-gp-overexpressing cells, calcein-AM is

rapidly effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux,

leading to an increase in intracellular fluorescence.

Protocol:
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Cell culture: Plate P-gp-overexpressing cells (e.g., NCI/ADR-RES) and the corresponding

parental cells (e.g., OVCAR-8) in a 96-well plate.

Compound incubation: Treat the cells with various concentrations of the zosuquidar analog

for a specified period.

Substrate loading: Add calcein-AM to the wells and incubate.

Fluorescence measurement: Measure the intracellular fluorescence using a fluorescence

plate reader.

Data analysis: Calculate the increase in fluorescence in the presence of the inhibitor

compared to the vehicle control.
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Caption: Mechanism of P-gp inhibition by zosuquidar analogs.

Beyond direct P-gp inhibition, the downstream consequences of restoring chemosensitivity can

involve various cellular signaling pathways. For instance, by increasing the intracellular
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concentration of cytotoxic drugs, zosuquidar analogs can potentiate the activation of apoptosis

pathways, cell cycle arrest, and DNA damage responses.

Conclusion and Future Directions
The structure-activity relationship of zosuquidar analogs underscores the stringent structural

requirements for potent P-gp inhibition. The key takeaways are the critical role of the (R)-

stereochemistry at the dibenzosuberyl moiety, the preference for an unsubstituted lipophilic

anchor, and the importance of the quinoline core and linker for optimal interaction with the P-gp

binding pocket.

Future research in this area should focus on:

Improving Drug-like Properties: Synthesizing analogs with enhanced solubility, metabolic

stability, and oral bioavailability.

Reducing Off-target Effects: Designing more selective inhibitors to minimize interactions with

other ABC transporters or cellular targets.

Dual-target Inhibitors: Exploring the possibility of combining P-gp inhibition with other

anticancer mechanisms within a single molecule.

By leveraging the established SAR of zosuquidar, medicinal chemists can continue to design

and develop novel, more effective agents to combat multidrug resistance in cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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